2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine

説明

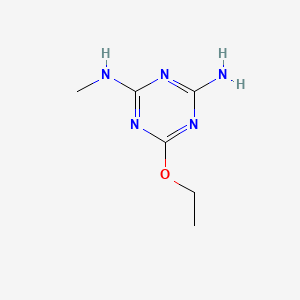

2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine is also referred to as 2-amino-4-methylamino-6-ethoxytriazine. It can be synthesized by reacting 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ 4-1,2,4-thiadiazoline with methylamine.

生物活性

2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine is a triazine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to various triazine-based herbicides and pharmaceuticals, which have been studied for their effects on cellular processes, particularly in cancer research.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a triazine ring with amino and ethoxy substituents that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | XX | Induces G0/G1 phase arrest |

| MCF-7 (Breast) | XX | Induces apoptosis via caspase activation |

| HeLa (Cervical) | XX | Inhibition of cell proliferation |

Note: Specific IC50 values should be filled in based on experimental results from relevant studies.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : Studies suggest that the compound causes G0/G1 phase arrest in cancer cells, which halts their proliferation.

- Apoptosis Induction : Flow cytometry analysis has shown that treatment with this compound increases the apoptotic population in treated cells. The late apoptotic stage is particularly evident when assessed using Annexin V staining techniques.

Case Studies

A notable study investigated the effects of various triazine derivatives on cancer cell lines. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against HCT-116 and MCF-7 cells. The study employed an MTT assay to measure cell viability post-treatment and confirmed apoptosis through caspase activity assays.

Table 2: Summary of Case Study Findings

| Study Reference | Compound Tested | Key Findings |

|---|---|---|

| This compound | Induced apoptosis in MCF-7 cells | |

| Similar Triazines | Significant growth inhibition in HCT-116 cells |

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. According to data from the European Chemicals Bureau and other sources, toxicity assessments indicate moderate risk levels associated with exposure to this compound. Further studies are needed to fully elucidate its safety in therapeutic contexts.

科学的研究の応用

Anticancer Potential

Recent studies have highlighted the potential of 2-amino-6-ethoxy-4-methylamino-1,3,5-triazine derivatives as anticancer agents. Research indicates that molecular hybrids containing this compound can induce apoptosis in cancer cells through mechanisms independent of p53 pathways. Specifically, these compounds have shown cytotoxic activity against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC₅₀ values determined through MTT assays .

Structure-Activity Relationship (SAR)

The structure of the triazine ring and its substituents significantly influence the biological activity of these compounds. Variations in substituents on the triazine ring can enhance anticancer efficacy, as demonstrated in comparative studies where specific modifications led to increased activity against targeted cell lines .

Applications in Agriculture

As an intermediate compound in herbicide synthesis, this compound plays a crucial role in developing effective agrochemicals. Its derivatives are utilized in formulations that control weed populations while minimizing toxicity to non-target organisms .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Amino-6-ethoxy-4-methylamino-1,3,5-triazine, and how can reaction conditions be optimized?

The synthesis of triazine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-(4'-acetylphenylamino)-6-chloro-4-methoxy-1,3,5-triazine were synthesized via stepwise substitution of chlorine atoms using sodium methoxide in methanol at room temperature . Optimization may include adjusting solvent systems (e.g., ethanol or acetone), temperature (0–110°C), and stoichiometric ratios of reagents. The use of catalysts (e.g., glacial acetic acid) can enhance reaction efficiency, as seen in triazole-triazine hybrid syntheses .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For resolving substituent positions and confirming amine/ethoxy groups. For example, H NMR (DMSO-d6) at δ = 3.86 ppm can identify methoxy protons in similar triazines .

- Elemental Analysis : To validate empirical formulas (e.g., CHNO for a related ethylamino-methoxy triazine) .

- Mass Spectrometry : Mono-isotopic mass data (e.g., 194.0415 for a trifluoromethyl triazine) help confirm molecular weight .

Q. What are the primary research applications of this compound in pharmaceuticals or agrochemicals?

Triazines are intermediates in drug development and agrochemicals. For instance, 2-ethylamino-4-methoxy-6-methyl-1,3,5-triazine is used in synthesizing antileukemic agents and herbicides . The amino and ethoxy groups enable functionalization for targeting biological pathways or enhancing solubility .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) predict the biological activity of derivatives?

3D-QSAR modeling, applied to 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, correlates substituent electronic properties (e.g., electron-withdrawing groups like CF) with antileukemic activity. Such models use steric, electrostatic, and hydrophobic parameters derived from NMR and crystallographic data . Advanced docking studies may further elucidate interactions with targets like dihydrofolate reductase.

Q. What environmental persistence or degradation mechanisms are observed for structurally similar triazines?

Studies on atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) reveal Freundlich isotherm parameters for soil sorption, with spatial variability influenced by organic carbon content and pH . Degradation pathways include reductive dechlorination by zero-valent iron or microbial action, producing metabolites like deethylatrazine . Similar methods could be applied to study this compound’s environmental fate.

Q. How do structural modifications (e.g., substituent variation) affect solubility and bioavailability?

Substituents like methoxy or ethylamino groups enhance hydrophilicity, as seen in triazines with improved aqueous solubility (e.g., 9.7E-8 g/L for a dibenzofuranyl-triazine) . Conversely, trifluoromethyl groups increase lipophilicity, impacting membrane permeability. Systematic studies using LogP calculations and HPLC retention times can quantify these effects .

Q. How should researchers address contradictions in reported data (e.g., conflicting sorption coefficients)?

Discrepancies in Freundlich isotherm parameters (e.g., values) may arise from soil heterogeneity or methodological differences. Standardizing experimental conditions (e.g., soil moisture, particle size) and cross-validating with independent techniques (e.g., batch vs. column studies) can resolve inconsistencies .

Q. Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound?

Refer to safety data sheets (SDS) for hazards (e.g., acute toxicity, environmental risks). For example, cyanazine (a related triazine) requires PPE (gloves, goggles) and inert solvents for firefighting . Waste disposal should follow EPA guidelines for nitrogen-containing organics .

Q. How can researchers validate synthetic intermediates using spectral data?

Compare experimental NMR shifts with literature values. For instance, a methoxy proton in 4-methoxy-N,6-dimethyl-1,3,5-triazin-2-amine appears at δ ≈ 3.8–4.0 ppm in DMSO-d6 . IR spectroscopy can confirm amine N-H stretches (~3300 cm) and C=N vibrations (~1600 cm).

Q. Tables for Key Data

特性

IUPAC Name |

6-ethoxy-2-N-methyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3-12-6-10-4(7)9-5(8-2)11-6/h3H2,1-2H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMSJLNVJJUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351229 | |

| Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62096-63-3 | |

| Record name | 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62096-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062096633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethoxy-N2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Ethoxy-N~2~-methyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-ethoxy-4-methylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。